molecular formula C19H23N3O7S B4606655 N-[4-(butylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

N-[4-(butylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B4606655
M. Wt: 437.5 g/mol
InChI Key: HANMHCSAPSPJHC-UHFFFAOYSA-N
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Description

N-[4-(butylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a butylsulfamoyl group attached to a phenyl ring, along with dimethoxy and nitro functional groups on a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 4-(butylsulfamoyl)phenyl intermediate through a sulfonation reaction. This intermediate is then coupled with 4,5-dimethoxy-2-nitrobenzoic acid using a condensation reaction to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced equipment and automation to maintain consistent quality. The use of high-purity reagents and stringent quality control measures is essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group may also play a role in redox reactions within biological systems, affecting cellular processes. The exact pathways and targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylsulfamoyl-phenyl)-acetamide: Similar structure but lacks the dimethoxy and nitro groups.

    N-(4-cyclopentylsulfamoyl-phenyl)-acetamide: Contains a cyclopentyl group instead of a butyl group.

    N-(4-(4-toluidinosulfonyl)phenyl)acetamide: Features a toluidine group in place of the butylsulfamoyl group.

Uniqueness

N-[4-(butylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both dimethoxy and nitro groups on the benzamide backbone, along with the butylsulfamoyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O7S/c1-4-5-10-20-30(26,27)14-8-6-13(7-9-14)21-19(23)15-11-17(28-2)18(29-3)12-16(15)22(24)25/h6-9,11-12,20H,4-5,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANMHCSAPSPJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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